1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
Brand Name:
Vulcanchem
CAS No.:
81028-98-0
VCID:
VC20844320
InChI:
InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C
Molecular Formula:
C16H20O7S
Molecular Weight:
356.4 g/mol
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
CAS No.: 81028-98-0
Cat. No.: VC20844320
Molecular Formula: C16H20O7S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81028-98-0 |
|---|---|
| Molecular Formula | C16H20O7S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | [(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1 |
| Standard InChI Key | ZRGAFSDLQODLRO-GZBLMMOJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C |
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